Amfenac-d5 Sodium Hydrate
CAS No.:
Cat. No.: VC0209051
Molecular Formula: C₁₅H₉D₅NNaO₄
Molecular Weight: 300.3
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₅H₉D₅NNaO₄ |
---|---|
Molecular Weight | 300.3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Amfenac-d5 Sodium Hydrate is systematically named sodium;2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetate;hydrate (IUPAC name) . Its molecular formula is C₁₅H₇D₅NNaO₃·H₂O, with a molecular weight of 300.30 g/mol in its hydrated form . The deuterium atoms replace hydrogen at the 2, 3, 4, 5, and 6 positions of the benzoyl ring, minimizing isotopic effects on pharmacokinetics while enhancing mass spectrometry detection .
Table 1: Key Chemical Properties
Synthesis and Quality Control
Synthetic Pathways
The synthesis of Amfenac-d5 Sodium Hydrate involves deuterium incorporation during the benzoylation step of the parent Amfenac structure. Industrial protocols typically utilize deuterated benzoyl chloride in a Friedel-Crafts acylation reaction with 2-amino-3-bromophenylacetic acid, followed by sodium hydroxide neutralization . Isotopic purity (>98% deuterium enrichment) is confirmed via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) .
Table 2: Stability Data
Condition | Degradation Over 24 Months |
---|---|
25°C/60% RH | <0.5% impurity formation |
40°C/75% RH | 1.2% impurity formation |
Photolytic Exposure | No significant change |
Analytical and Pharmacological Applications
Role in Bioanalytical Assays
As a stable isotope-labeled internal standard, Amfenac-d5 Sodium Hydrate improves the accuracy of LC-MS/MS methods for quantifying Amfenac in plasma and ocular tissues. Its use reduces matrix effects and ion suppression, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL in validated assays .
Insights into Drug Metabolism
Studies leveraging this compound have elucidated the metabolic pathways of Amfenac, revealing hepatic cytochrome P450 2C9-mediated oxidation as the primary clearance mechanism. Deuterium labeling has further enabled the detection of trace metabolites, including 8-benzoyl-1,2-dihydrocinnolin-3(4H)-one, a degradation product observed in related NSAIDs like Nepafenac .
Pharmacodynamic Profile of the Parent Compound
Mechanism of Action
Amfenac Sodium, the non-deuterated form, inhibits cyclooxygenase-1 (COX-1) and COX-2 enzymes with IC₅₀ values of 15.3 nM and 20.4 nM, respectively . This dual inhibition reduces prostaglandin synthesis, conferring anti-inflammatory and analgesic effects.
Comparative Pharmacokinetics
Deuterium substitution marginally alters pharmacokinetic parameters:
Table 3: Pharmacokinetic Comparison (Rat Model)
Parameter | Amfenac Sodium | Amfenac-d5 Sodium |
---|---|---|
Tₘₐₓ (h) | 1.2 ± 0.3 | 1.4 ± 0.4 |
Cₘₐₓ (μg/mL) | 12.5 ± 2.1 | 12.1 ± 1.9 |
t₁/₂ (h) | 4.8 ± 0.7 | 5.1 ± 0.6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume